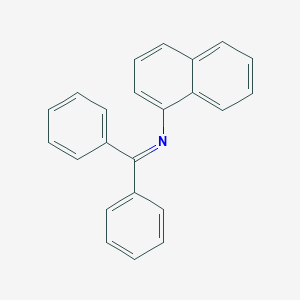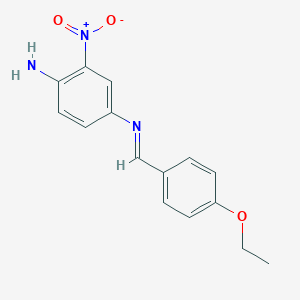
N-naphthalen-1-yl-1,1-diphenylmethanimine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-naphthalen-1-yl-1,1-diphenylmethanimine is an organic compound with the molecular formula C23H17N It is known for its unique structure, which includes a naphthyl group attached to a diphenylmethaneimine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
N-naphthalen-1-yl-1,1-diphenylmethanimine can be synthesized through several methods. One common approach involves the reaction of 1-naphthylamine with benzophenone in the presence of a suitable catalyst. The reaction typically occurs under reflux conditions in an organic solvent such as toluene or ethanol. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also enhance the efficiency and yield of the production process. The final product is often subjected to rigorous quality control measures to ensure its purity and consistency.
Chemical Reactions Analysis
Types of Reactions
N-naphthalen-1-yl-1,1-diphenylmethanimine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding naphthyl ketones or quinones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the naphthyl or phenyl rings are substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Naphthyl ketones, quinones.
Reduction: Amines, alcohols.
Substitution: Halogenated naphthyl or phenyl derivatives.
Scientific Research Applications
N-naphthalen-1-yl-1,1-diphenylmethanimine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic devices.
Mechanism of Action
The mechanism of action of N-naphthalen-1-yl-1,1-diphenylmethanimine involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes or receptors, leading to the modulation of cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(1-Naphthyl)ethylenediamine: Known for its use in the Griess test for nitrate and nitrite analysis.
1,8-Naphthalimide derivatives: Used in organic light-emitting diodes (OLEDs) and other electronic applications.
Uniqueness
N-naphthalen-1-yl-1,1-diphenylmethanimine stands out due to its unique combination of a naphthyl group and a diphenylmethaneimine moiety, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C23H17N |
|---|---|
Molecular Weight |
307.4 g/mol |
IUPAC Name |
N-naphthalen-1-yl-1,1-diphenylmethanimine |
InChI |
InChI=1S/C23H17N/c1-3-11-19(12-4-1)23(20-13-5-2-6-14-20)24-22-17-9-15-18-10-7-8-16-21(18)22/h1-17H |
InChI Key |
YDOMVMMKZAJGFB-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=NC2=CC=CC3=CC=CC=C32)C4=CC=CC=C4 |
Canonical SMILES |
C1=CC=C(C=C1)C(=NC2=CC=CC3=CC=CC=C32)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-[(4-fluorophenyl)sulfamoyl]phenyl]-2-(4-methylphenoxy)acetamide](/img/structure/B324636.png)
![2-(4-chlorophenoxy)-N-[4-[(4-fluorophenyl)sulfamoyl]phenyl]acetamide](/img/structure/B324637.png)
![N'~1~,N'~4~-bis{[(1-bromonaphthalen-2-yl)oxy]acetyl}butanedihydrazide](/img/structure/B324643.png)

![2-[(2-METHYLPROP-2-EN-1-YL)SULFANYL]-5H,6H,7H-CYCLOPENTA[B]PYRIDINE-3-CARBONITRILE](/img/structure/B324645.png)
![1-{[(1E)-1-(2,4-dimethoxyphenyl)ethylidene]amino}-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile](/img/structure/B324646.png)
![1-[[(E)-(3-ethoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-4,6-dimethyl-2-oxopyridine-3-carbonitrile](/img/structure/B324647.png)
![1-[(E)-[(2-ETHOXYPHENYL)METHYLIDENE]AMINO]-4,6-DIMETHYL-2-OXO-1,2-DIHYDROPYRIDINE-3-CARBONITRILE](/img/structure/B324648.png)
![N'-{[(1-bromo-2-naphthyl)oxy]acetyl}-3-chlorobenzohydrazide](/img/structure/B324649.png)
![2-[(1-bromo-2-naphthyl)oxy]-N-[4-(1-piperidinylsulfonyl)phenyl]acetamide](/img/structure/B324653.png)
![2-[(1-bromo-2-naphthyl)oxy]-N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]acetamide](/img/structure/B324654.png)
![1-{[(1-Bromo-2-naphthyl)oxy]acetyl}azepane](/img/structure/B324656.png)
![2-({[(1-Bromo-2-naphthyl)oxy]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B324658.png)
![2-({[(1-bromo-2-naphthyl)oxy]acetyl}amino)-N-phenylbenzamide](/img/structure/B324660.png)
